2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide
Overview
Description
2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide is a compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial chemistry .
Mechanism of Action
Target of Action
Oxazole derivatives have been known to exhibit a wide spectrum of biological activities . For instance, some oxazole derivatives have shown antimicrobial , anticancer , and anti-inflammatory activities.
Mode of Action
The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The positive charge of carbon C-2 increases by m-NO2group which may be easily attacked by any nucleophile .
Biochemical Pathways
Oxazole derivatives have been known to affect various biological pathways due to their wide spectrum of biological activities .
Result of Action
Oxazole derivatives have been known to exhibit various biological effects, such as antimicrobial , anticancer , and anti-inflammatory activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring . The phenyl group can be introduced through a Friedel-Crafts acylation reaction, and the propanamide group can be added via amide bond formation using reagents like carbodiimides .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole structure.
Uniqueness
2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other oxazole derivatives .
Properties
IUPAC Name |
2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10(2)14(17)15-9-12-8-13(16-18-12)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHWHQSOIJMWOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC(=NO1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320975 | |
Record name | 2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821712 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478066-21-6 | |
Record name | 2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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